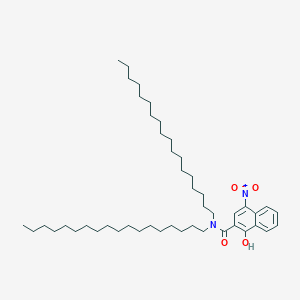
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide is a complex organic compound with the molecular formula C47H80N2O4 and a molecular weight of 737.1 g/mol. It is characterized by its naphthalene core, substituted with hydroxy, nitro, and dioctadecyl groups, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the amidation reaction with dioctadecylamine to form the carboxamide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to enzymes or receptors, while the dioctadecyl chains provide hydrophobic interactions that stabilize the compound within biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide can be compared with other naphthalene derivatives such as:
4-amino-1-hydroxy-N,N-dioctadecylnaphthalene-2-carboxamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
1-hydroxy-4-nitro-N,N-dioctadecyl-2-naphthalenecarboxamide: Another closely related compound with slight variations in the substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65208-16-4 |
|---|---|
Molecular Formula |
C47H80N2O4 |
Molecular Weight |
737.1 g/mol |
IUPAC Name |
1-hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C47H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-48(40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47(51)44-41-45(49(52)53)42-37-33-34-38-43(42)46(44)50/h33-34,37-38,41,50H,3-32,35-36,39-40H2,1-2H3 |
InChI Key |
BZOKRYKBBHMPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















